2-[(Azetidin-1-yl)methyl]azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-(azetidin-2-ylmethyl)azetidine |
InChI |
InChI=1S/C7H14N2/c1-4-9(5-1)6-7-2-3-8-7/h7-8H,1-6H2 |
InChI Key |
UZGJDCWRNGCOAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2CCN2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 2 Azetidin 1 Yl Methyl Azetidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural analysis of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms.
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of 2-[(Azetidin-1-yl)methyl]azetidine.
In ¹H NMR, the chemical shift of each proton is indicative of its local electronic environment. The protons on the azetidine (B1206935) rings are expected to appear in the upfield region of the spectrum, typically between δ 2.0 and 4.0 ppm. The methylene (B1212753) bridge protons would likely show distinct signals, influenced by the adjacent nitrogen atoms and the chiral center at C2. The integration of these signals would confirm the number of protons in each unique environment, while the coupling patterns (multiplicity) would reveal the number of neighboring protons, thus mapping out the proton-proton connectivity.
¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum would show distinct signals for each unique carbon atom in the molecule. The carbons of the azetidine rings and the methylene bridge would have characteristic chemical shifts, which are influenced by their hybridization and proximity to the electronegative nitrogen atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Azetidin-1-yl CH₂ | ~3.2 | ~55 |
| Azetidin-1-yl CH₂CH₂ | ~2.1 | ~18 |
| N-CH₂-C | ~2.8 | ~60 |
| Azetidine-2-CH | ~3.5 | ~65 |
| Azetidine-3-CH₂ | ~2.3 | ~30 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
To unambiguously assign the ¹H and ¹³C signals and to determine the three-dimensional structure, a series of two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, establishing the connectivity of protons within the two azetidine rings and the methylene bridge. Cross-peaks in the COSY spectrum would connect the signals of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms. This allows for the definitive assignment of each carbon signal based on the already assigned proton spectrum.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are vital for determining the stereochemistry of the molecule, particularly the relative stereochemistry at the C2 position. NOESY/ROESY detects protons that are close in space, even if they are not directly bonded. The presence or absence of specific cross-peaks would provide information about the spatial arrangement of the substituents around the chiral center.
Given the presence of two nitrogen atoms, ¹⁵N NMR spectroscopy can provide valuable information about their electronic environments. The chemical shifts of the nitrogen atoms would be distinct due to their different bonding environments (one tertiary amine in the azetidin-1-yl group and one secondary amine in the other azetidine ring, which is further substituted). This technique can also be used in conjunction with proton NMR in HMBC experiments to further confirm the connectivity around the nitrogen atoms.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₁₄N₂), HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula.
Furthermore, by analyzing the fragmentation pattern in the mass spectrum, one can gain insights into the structural features of the molecule. Common fragmentation pathways for this compound would likely involve the cleavage of the C-C bond of the methylene bridge or the opening of the azetidine rings. The observed fragments would be consistent with the proposed structure.
Infrared (IR) Spectroscopy for the Identification of Key Functional Groups
Infrared (IR) spectroscopy is used to identify the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its functional groups.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (alkane) | Stretching | 2850-2960 |
| C-N (amine) | Stretching | 1020-1250 |
| N-H (secondary amine) | Stretching | 3300-3500 (broad) |
The presence of a broad band in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretch of the secondary amine. The C-H stretching vibrations of the methylene groups in the rings and the bridge would appear in the 2850-2960 cm⁻¹ region. The C-N stretching vibrations would be observed in the fingerprint region, typically between 1020 and 1250 cm⁻¹.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Assessing Enantiomeric Purity (if chiral)
The this compound molecule possesses a chiral center at the C2 position of the substituted azetidine ring. This means that the compound can exist as a pair of enantiomers. Chiroptical spectroscopy, such as Circular Dichroism (CD), is a technique that measures the differential absorption of left- and right-circularly polarized light.
If the compound is synthesized as a single enantiomer or if the enantiomers are separated, CD spectroscopy can be used to confirm the enantiomeric purity and to determine the absolute configuration of the chiral center. Each enantiomer would produce a CD spectrum that is a mirror image of the other. The sign and intensity of the Cotton effects in the CD spectrum are related to the spatial arrangement of the chromophores around the stereocenter.
X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis
A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies reporting the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed crystallographic data, including unit cell parameters, space group, and specific bond lengths and angles for the solid-state structure of this compound, are not publicly available at this time.
While X-ray crystallography remains the definitive method for determining the three-dimensional structure of crystalline solids, its application is contingent on the ability to grow single crystals of suitable size and quality. The absence of published crystallographic data for this compound suggests that such a study may not have been conducted or that the results have not been disseminated in the peer-reviewed literature.
For related azetidine-containing compounds, X-ray crystallography has been a crucial tool. For instance, studies on more complex molecules incorporating azetidine rings have utilized this technique to unambiguously confirm relative and absolute stereochemistry. acs.org In the broader context of conformational analysis, computational methods have been used to predict the puckering of the azetidine ring, and these theoretical models are often validated against experimental X-ray diffraction data from various azetidine-containing peptides. nih.gov These studies indicate that the four-membered azetidine ring can adopt a puckered conformation, a structural detail that would be precisely defined by a single-crystal X-ray analysis of this compound. nih.gov
Without experimental crystallographic data for the specific title compound, any discussion of its precise solid-state conformation, including the relative orientation of the two azetidine rings and the geometry of the methylene bridge, remains speculative. Such an analysis would require the successful crystallization of the compound and subsequent X-ray diffraction studies.
Computational and Theoretical Investigations of 2 Azetidin 1 Yl Methyl Azetidine
Quantum Chemical Studies of Electronic Structure and Energetics
Quantum chemical studies are fundamental to predicting the electronic behavior and energy landscape of a molecule. These calculations solve approximations of the Schrödinger equation to determine molecular properties.
Density Functional Theory (DFT) is a robust computational method that calculates the electronic energy of a molecule based on its electron density. nih.gov It is widely used to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. For 2-[(Azetidin-1-yl)methyl]azetidine, DFT calculations would optimize the molecule's structure by minimizing its energy, thereby predicting key geometric parameters such as bond lengths, bond angles, and dihedral angles.
The flexibility of the molecule, particularly around the central methylene (B1212753) bridge and the nitrogen atoms of the two azetidine (B1206935) rings, allows for multiple low-energy conformations. DFT calculations can identify these different conformers and rank them by their relative energies, revealing the most likely shapes the molecule will adopt. This information is crucial for understanding how the molecule might interact with other chemical species.
Illustrative Data Table: Predicted Geometric Parameters for the Most Stable Conformer of this compound (Note: The following data is illustrative and represents typical outputs of a DFT calculation for a molecule of this type.)
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Length | C-N (Azetidine Ring) | 1.47 Å |
| Bond Length | C-C (Azetidine Ring) | 1.55 Å |
| Bond Length | N-CH2 (Bridge) | 1.46 Å |
| Bond Angle | C-N-C (Azetidine Ring) | ~88-90° |
| Bond Angle | N-CH2-C (Bridge) | 112.5° |
| Dihedral Angle | N-C-C-N (Across Bridge) | Variable (defines conformation) |
Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. researchgate.netpmf.unsa.ba
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. pmf.unsa.ba A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. pmf.unsa.baajchem-a.com For this compound, analysis of the FMOs would pinpoint the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack. The nitrogen atoms, with their lone pairs of electrons, are expected to contribute significantly to the HOMO, making them likely sites for protonation or reaction with electrophiles.
Illustrative Data Table: FMO Analysis for this compound (Note: These energy values are hypothetical and serve to illustrate the format of FMO analysis results.)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.52 | Primarily located on the nitrogen atoms; represents electron-donating capability. researchgate.net |
| LUMO | -2.63 | Distributed across the C-N bonds; represents electron-accepting capability. researchgate.net |
| HOMO-LUMO Gap (ΔE) | 3.89 | Indicates moderate chemical reactivity and stability. |
Thermochemical Analysis of Synthetic Pathways and Intermediates
Computational chemistry can be used to analyze the energy changes that occur during a chemical reaction. By calculating the thermochemical properties—such as enthalpy, entropy, and Gibbs free energy—of reactants, products, and any intermediate structures, it is possible to predict the feasibility and spontaneity of a synthetic route.
For the synthesis of this compound, thermochemical analysis could be applied to a proposed pathway, for instance, the reaction between azetidin-2-ylmethanol (B112356) and a suitable azetidine precursor. This analysis would help identify the most energetically favorable reaction conditions and determine the stability of any reaction intermediates, providing valuable insights for optimizing the synthesis process. nih.gov
Molecular Modeling and Simulation for Understanding Molecular Interactions
While quantum chemical studies focus on the static properties of a single molecule, molecular modeling and simulations explore the dynamic behavior of molecules and their interactions with their environment.
Molecular Dynamics (MD) simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. An MD simulation of this compound, typically placed in a simulated solvent like water, would reveal its dynamic behavior.
These simulations allow for extensive sampling of the molecule's conformational landscape, showing how it folds, flexes, and transitions between different shapes. This is particularly important for understanding how the molecule behaves in solution and how its structure might change upon binding to a biological target. MD can also provide information on intermolecular interactions, such as the formation of hydrogen bonds between the molecule's nitrogen atoms and surrounding water molecules.
Computational methods are highly effective at predicting various types of molecular spectra, which can be used to verify the identity and structure of a synthesized compound. mdpi.com By calculating the expected frequencies and intensities of spectral signals, these predictions serve as a powerful complement to experimental measurements. unibo.it
For this compound, computational methods could predict:
NMR Spectra: Calculation of chemical shifts (¹H and ¹³C) and spin-spin coupling constants. This helps in assigning the peaks in an experimental NMR spectrum to specific atoms in the molecule. orientjchem.org
Illustrative Data Table: Comparison of Predicted vs. Experimental Spectroscopic Data (Note: This table illustrates how computational data would be used to validate experimental findings. Experimental values are hypothetical.)
| Spectroscopic Technique | Predicted Peak (Computational) | Corresponding Vibration/Atom |
| ¹³C NMR | ~55-60 ppm | C atoms adjacent to nitrogen |
| ¹H NMR | ~3.0-3.5 ppm | Protons on carbons adjacent to nitrogen |
| IR Spectroscopy | ~2850-2950 cm⁻¹ | C-H stretching vibrations |
| IR Spectroscopy | ~1100-1250 cm⁻¹ | C-N stretching vibrations |
Mechanistic Computational Studies of Azetidine Ring Formation
Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, including the formation of the strained four-membered azetidine ring. Such studies are crucial for understanding and optimizing synthetic routes.
The formation of an azetidine ring, typically through intramolecular cyclization, involves overcoming a significant energy barrier. Computational methods, particularly density functional theory (DFT), are employed to model this process. By mapping the potential energy surface of the reaction, researchers can identify the transition state—the highest energy point along the reaction coordinate.
The characterization of the transition state allows for the calculation of the activation energy (reaction barrier), which is a key determinant of the reaction rate. For instance, in the synthesis of 2-arylazetidines, computational studies have been used to compare the energy barriers for the formation of the four-membered azetidine ring versus the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.orgresearchgate.net These calculations have shown that under kinetic control, the formation of the azetidine can be favored despite it being the less stable product. acs.orgresearchgate.net The enthalpy (ΔH‡) and Gibbs free energy (ΔG‡) of activation are critical parameters obtained from these calculations. acs.orgresearchgate.net
Table 1: Illustrative Energy Barriers in Azetidine vs. Pyrrolidine Formation
| Reaction Pathway | Calculated ΔG‡ (kJ/mol) | Experimental Outcome |
|---|---|---|
| 4-exo-tet cyclization (Azetidine formation) | ~63-80 | Kinetically favored |
Note: The data in this table is illustrative and based on findings for similar azetidine syntheses.
Many synthetic methods for azetidines can lead to multiple isomers. Computational modeling is invaluable for predicting the regioselectivity (which atoms form the new bond) and stereoselectivity (the 3D arrangement of atoms) of these reactions.
By calculating the energies of the different possible transition states, the most likely reaction pathway can be determined. For example, in the synthesis of 2-arylazetidines from substituted oxiranes, DFT calculations have successfully explained the observed high diastereoselectivity. acs.orgresearchgate.net The calculations revealed that the energy difference between the transition states leading to the trans and cis products is significant enough to favor the formation of the trans isomer, which is consistent with experimental results. acs.orgresearchgate.net
These predictive capabilities allow for the rational design of synthetic strategies to obtain the desired isomer of a substituted azetidine like this compound.
Structure-Based Computational Design Approaches
Beyond its synthesis, computational methods are essential for predicting the potential biological activity of this compound by studying its interactions with protein targets.
In the absence of an experimentally determined structure of a target protein, a reliable 3D model can often be constructed using homology modeling. issaasphil.orgnih.govnih.gov This technique uses the known structure of a related protein (a template) to predict the structure of the target. issaasphil.orgnih.govnih.gov The quality of the resulting model is crucial for the success of subsequent docking studies. brunel.ac.uk
Once a 3D structure of a potential biological target is available (either from experiment or homology modeling), molecular docking can be used to predict how a ligand, such as this compound, might bind to it. issaasphil.orgnih.govresearchgate.net Docking algorithms explore various possible conformations and orientations of the ligand within the protein's binding site and estimate the binding affinity, often expressed as a docking score or binding energy. issaasphil.orgnih.gov This allows for the virtual screening of large libraries of compounds against a specific target and the identification of promising candidates for further experimental testing. nih.gov For azetidine derivatives, this approach has been used to predict their interaction with targets like the epidermal growth factor receptor (EGFR). researchgate.net
Table 2: Example of a Hypothetical Docking Study for this compound
| Target Protein | Binding Site | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Kinase X | ATP-binding pocket | -8.5 | Asp145, Lys72, Met100 |
| GPCR Y | Orthosteric pocket | -7.2 | Tyr110, Phe250, Trp301 |
Note: This table presents hypothetical data to illustrate the output of a molecular docking study.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govlaccei.orgresearchgate.net Should derivatives of this compound be synthesized and tested for a particular biological activity, QSAR could be a valuable tool for optimizing their properties.
In a QSAR study, molecular descriptors (numerical values that encode different aspects of a molecule's structure) are calculated for a set of compounds with known activities. nih.govlaccei.orgresearchgate.net Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed activity. nih.govresearchgate.net A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent derivatives. nih.govnih.gov For example, QSAR studies on azetidine-2-carbonitriles have been used to design derivatives with enhanced antimalarial activity. nih.gov
Table 3: Key Molecular Descriptors in a QSAR Model
| Descriptor Type | Example Descriptor | Information Encoded |
|---|---|---|
| Electronic | Dipole Moment | Polarity and charge distribution |
| Steric | Molecular Volume | Size and shape of the molecule |
| Hydrophobic | LogP | Lipophilicity/hydrophilicity |
This approach would allow for the systematic exploration of the chemical space around the this compound scaffold to identify modifications that are likely to improve its biological activity.
Investigation of Biological Interactions and Mechanistic Pathways of 2 Azetidin 1 Yl Methyl Azetidine Derivatives
In Vitro Receptor Binding and Functional Assays for Target Identification
The initial characterization of bioactive compounds involves determining their affinity and functional activity at various molecular targets. For azetidine (B1206935) derivatives, this has included a range of receptors and enzymes, identifying potential therapeutic applications.
The structural scaffold of azetidine is a key component in ligands designed to interact with neurotransmitter receptors, which are crucial in central nervous system (CNS) functions.
NMDA Receptor Interactions: Research into conformationally restricted analogues of the neurotransmitter glutamate (B1630785) has explored azetidine derivatives for their potential as NMDA receptor agonists. nih.gov Specifically, the four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) have been synthesized and evaluated for their binding affinity at native NMDA receptors. nih.govsigmaaldrich.com Radioligand binding assays demonstrated that these derivatives interact with the glutamate binding site with varying affinities. nih.gov
The L-trans-ADC isomer displayed the highest affinity, followed by the D-cis-ADC isomer. nih.govsigmaaldrich.com In contrast, the L-cis-ADC and D-trans-ADC stereoisomers were found to be low-affinity ligands. nih.govsigmaaldrich.com
Further electrophysiological studies in Xenopus oocytes expressing different NMDA receptor subtypes revealed that L-trans-ADC acts as an agonist with the highest potency at the NR1/NR2D subtype. nih.govsigmaaldrich.com D-cis-ADC was identified as a partial agonist at NR1/NR2C and NR1/NR2D subtypes. nih.govsigmaaldrich.com These findings highlight how the stereochemistry of the azetidine ring profoundly influences both binding affinity and functional activity at specific NMDA receptor subtypes. nih.gov An in-silico docking study suggested that these azetidinic amino acids may adopt an unusual binding mode within the agonist binding site. nih.govsigmaaldrich.com
| Compound | Binding Affinity (Ki, μM) at native NMDA receptors | Functional Activity (EC50, μM) | Receptor Subtype Specificity |
|---|---|---|---|
| L-trans-ADC | 10 | 50 | Agonist, highest potency at NR1/NR2D |
| D-cis-ADC | 21 | 230 (NR1/NR2D), 720 (NR1/NR2C) | Partial agonist at NR1/NR2C and NR1/NR2D |
| L-cis-ADC | >100 | N/A | Low-affinity ligand |
| D-trans-ADC | 90 | N/A | Low-affinity ligand |
Dopaminergic Receptor Interactions: While specific studies on 2-[(azetidin-1-yl)methyl]azetidine derivatives at dopaminergic receptors are not extensively detailed in the reviewed literature, the general principles of dopamine (B1211576) receptor ligand binding offer insights. The interaction is typically characterized by a high-affinity ionic bond between a protonatable amine on the ligand and an aspartic acid residue in the receptor. nih.gov Additionally, hydrogen bonds often form between the ligand and serine residues within the binding site. nih.gov The N-alkylation and specific stereochemistry of ligand scaffolds are recognized as essential for high dopaminergic activity. acs.org Given the structural features of the azetidine moiety, including its nitrogen-containing saturated heterocycle, it is considered a valuable scaffold for developing dopamine antagonists and agents for CNS disorders. researchgate.net
Kinases are critical signaling enzymes and prominent drug targets, particularly in oncology. Azetidine derivatives have been developed as potent and selective kinase inhibitors.
Research has focused on introducing chiral peptidomimetic scaffolds containing azetidine moieties onto known kinase inhibitors to enhance selectivity. nih.gov For example, derivatives of the non-selective type II kinase inhibitor GNF-7 were synthesized with these modifications. In vitro kinase assays revealed that these new azetidine-containing compounds could potently and selectively inhibit lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of kinases crucial for T-cell signaling. nih.gov Compound 7a was identified as an exceptionally selective Lck inhibitor with an IC₅₀ of 23.0 nM. nih.gov Subtle stereochemical changes, as seen in compound 7c , led to a significant decrease in selectivity, demonstrating the structural sensitivity of the interaction. nih.gov
In another context, a series of pyrazinamide-based inhibitors bearing an azetidine-benzoxazole substituent were optimized as inhibitors of the Mer-tyrosine-kinase (MerTK), a receptor tyrosine kinase implicated in cancer. nih.govresearchgate.net This work led to the discovery of compound 31 , a potent MerTK inhibitor that demonstrated target engagement in vivo. researchgate.net
| Compound | Target Kinase | Inhibitory Potency (IC₅₀) | Notes |
|---|---|---|---|
| 7a | Lck | 23.0 nM | Highly selective type II inhibitor |
| 7c | Lck | - | Significantly diminished selectivity compared to 7a |
| 31 | MerTK | Potent | Azetidine-benzoxazole derivative; shows in vivo target engagement |
Azetidine derivatives, particularly the azetidin-2-one (B1220530) (or β-lactam) subclass, are well-known for their enzyme-inhibiting properties, which form the basis of their therapeutic effects.
Bacterial Enzyme Inhibition: The antibacterial action of azetidin-2-one derivatives, like penicillins and cephalosporins, stems from their ability to inhibit bacterial cell wall synthesis. nih.gov They act as inhibitors of the transpeptidase enzyme, which is essential for cross-linking peptidoglycan, a critical component of the bacterial cell wall. nih.gov A variety of novel azetidin-2-one derivatives have been synthesized and screened for antibacterial activity against several strains. For instance, certain 3-chloro-monocyclic β-lactams have shown powerful antibacterial effects. mdpi.com Studies have reported Minimum Inhibitory Concentration (MIC) values for different derivatives against both Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis. mdpi.comnih.gov
Phospholipase A2 (PLA2) Inhibition: Phospholipase A2 (PLA2) enzymes are involved in inflammatory processes by releasing arachidonic acid from cell membranes. Azetidin-2-one derivatives have been synthesized and evaluated as inhibitors of secretory PLA2 (sPLA2). In vitro studies have demonstrated a clear structure-activity relationship, with some derivatives showing very good PLA2 inhibitory activity. nih.gov This inhibition is believed to contribute to the anti-inflammatory properties observed for these compounds. nih.gov For example, a chloro substitution on the azetidin-2-one ring was found to enhance PLA2 inhibition. nih.gov
| Derivative Class | Enzyme/Organism | Activity Metric | Result |
|---|---|---|---|
| Azetidin-2-one derivatives | Phospholipase A2 (PLA2) | % Inhibition | Up to 82% inhibition at 2.67 mM |
| Azetidin-2-one analogues | Mycobacterium tuberculosis H37Rv | MIC | 0.78 and 1.56 µg/mL for two lead compounds |
| 3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-azetidin-2-ones (e.g., 5b, 5g) | Staphylococcus aureus | MIC | 12.5 µg/mL |
| Bacillus pumilus | MIC | 25 µg/mL |
Cellular-Based Mechanistic Studies on Azetidine Derivatives
To understand the functional consequences of target engagement, azetidine derivatives have been studied in cellular assays, revealing their effects on cell viability, proliferation, and internal signaling pathways.
A significant body of research has demonstrated the potent antiproliferative activity of azetidine derivatives, primarily azetidin-2-ones, against various human cancer cell lines. These compounds are often designed as analogues of natural anticancer agents, such as combretastatin (B1194345) A-4, where the β-lactam ring replaces a cis-double bond to provide metabolic stability. researchgate.net
Studies have shown that azetidin-2-ones substituted at various positions exhibit potent, dose-dependent growth inhibition in breast cancer (MCF-7, MDA-MB-231) and hepatocellular carcinoma (HepG2) cell lines. researchgate.net For example, 3-(thienyl) substituted β-lactams displayed IC₅₀ values in the nanomolar range, comparable to the potent vascular-disrupting agent combretastatin A-4. researchgate.net Similarly, novel 3-(prop-1-en-2-yl)azetidin-2-one (B14392877) analogues also showed IC₅₀ values between 10-33 nM in MCF-7 cells.
The primary mechanism for this antiproliferative effect has been identified as the inhibition of tubulin polymerization. researchgate.net These azetidinone derivatives act as colchicine-binding site inhibitors, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Confocal microscopy has confirmed that these compounds disrupt the microtubule organization within cancer cells.
| Compound/Derivative Class | Cancer Cell Line | Potency (IC₅₀) | Identified Mechanism |
|---|---|---|---|
| 3-(2-thienyl) analogue 28 | MCF-7 (Breast) | 7 nM | Tubulin Polymerization Inhibition (Colchicine Site) |
| 3-(3-thienyl) analogue 29 | MCF-7 (Breast) | 10 nM | |
| 3-(prop-1-en-2-yl)azetidin-2-one (e.g., 9q ) | MCF-7 (Breast) | 10-33 nM range | |
| MDA-MB-231 (Breast) | 23-33 nM range | ||
| Newly synthesized azetidines | HepG2 (Liver) | 13.5 µg/mL | Not specified |
| MCF-7 (Breast) | 10 µg/mL |
For a compound to be effective, it must reach its intracellular target. Studies on azetidine derivatives have explored their ability to cross cellular membranes and have provided insights into their uptake.
Direct evidence for the importance of cellular permeability comes from structure-activity relationship studies of azetidine amides designed as STAT3 inhibitors. nih.gov In this research, acidic compounds showed potent activity in cell-free assays but lacked efficacy in cellular models. nih.gov However, converting these acids to their corresponding methyl esters significantly improved cellular activity against breast cancer cells. nih.gov This suggests that the ester forms have enhanced cell membrane permeability, likely acting as prodrugs that are hydrolyzed to the active acid form inside the cell. nih.gov For example, the methyl ester 7a had an EC₅₀ of 2.7 µM in MDA-MB-231 cells, whereas its corresponding acid 5a showed no activity up to 10 µM. nih.gov
The ability of azetidine derivatives to exert effects on intracellular targets also provides indirect evidence of cellular uptake. An azetidine derivative, KHG26792 , was found to inhibit ATP-induced activation of the intracellular transcription factor NFAT and the MAPK signaling pathway in microglial cells. nih.gov By modulating these internal pathways to reduce the release of inflammatory mediators, the compound must first cross the plasma membrane to engage its targets. nih.gov
The prediction and assessment of permeability, particularly across the blood-brain barrier (BBB) for CNS-active agents, is a critical step in development. nih.gov Methodologies for this include in silico computational tools (e.g., SwissADME) that predict permeability based on physicochemical properties, and in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based systems using endothelial cells in a bicameral chamber. While many small molecules cross membranes via passive diffusion, dependent on factors like lipid solubility, energy-dependent processes such as endocytosis can also mediate cellular uptake.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
The biological activity of this compound derivatives is intricately linked to their molecular structure. SAR studies aim to decipher these relationships to guide the design of more potent and selective therapeutic agents.
A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For azetidine derivatives, several key features have been identified that influence their activity.
The core azetidine ring itself is a fundamental pharmacophoric element. acs.orgmedwinpublishers.com Modifications to this ring and its substituents can dramatically alter biological activity. For instance, in a series of 2-azetidinone derivatives, the presence of a 3-chloro group was found to be crucial for enhancing antibacterial and phospholipase A2 inhibitory activity. medwinpublishers.com
The nature and position of substituents on the azetidine ring and any appended structures are critical. In studies on antibacterial 2-azetidinone-1-sulfonic acid derivatives, the type of heteroatom-bound substituent at the 4-position significantly impacted their efficacy, particularly against Gram-negative bacteria. nih.gov Similarly, research on azetidine analogs has shown that structural modifications, such as the introduction of a 2-chlorobenzaldehyde-derived moiety, can lead to more potent antimicrobial agents compared to those derived from unsubstituted benzaldehyde. wisdomlib.org
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of this compound analogues. The specific spatial orientation of substituents can significantly influence how a molecule interacts with its biological target.
The reduction of N-substituted azetidin-2-ones to the corresponding azetidines generally proceeds with retention of the stereochemistry of the ring substituents. researchgate.net This stereospecificity is crucial as different stereoisomers can exhibit vastly different biological activities. For example, the synthesis of optically active 1-(benzyloxy)azetidin-2-one has been achieved with complete inversion of configuration at the reacting center, highlighting the importance of stereochemical control in synthesizing biologically active molecules. acs.org
Preclinical Investigations of Potential Biological Activities
Derivatives of this compound have been the subject of numerous preclinical studies to evaluate their therapeutic potential across a range of diseases. These investigations have revealed promising antimicrobial, antiviral, and other pharmacological activities.
The search for new antimicrobial agents is a global health priority, and azetidine derivatives have emerged as a promising class of compounds.
Antibacterial Activity: Numerous studies have demonstrated the antibacterial potential of azetidin-2-one derivatives. bepls.comglobalresearchonline.net For example, certain synthesized azetidin-2-ones have shown significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. medwinpublishers.comwisdomlib.orgaip.org The activity of these compounds is often compared to standard antibiotics like moxifloxacin (B1663623) and streptomycin. medwinpublishers.combepls.com In some cases, specific substitutions, such as a 4-dimethylamino group on a phenyl ring, have been found to enhance potency against E. coli. globalresearchonline.net The mechanism of action for some β-lactam azetidinones involves the inhibition of bacterial cell wall biosynthesis by acylating transpeptidases. bepls.com
Antifungal Activity: Several this compound analogues have also exhibited notable antifungal activity. medwinpublishers.comnih.gov For instance, certain thiazolidinone and azetidinone derivatives have been screened against fungal strains like Aspergillus niger and Colletotrichum capsici, with some compounds showing activity comparable to the standard antifungal drug fluconazole. nih.gov The presence of specific functional groups can influence the antifungal spectrum and potency. wisdomlib.orgjgtps.com
The following table summarizes the antimicrobial activity of selected azetidine derivatives from various studies.
| Compound Type | Test Organism | Activity | Reference |
| Azetidin-2-one derivatives | Escherichia coli, Bacillus cirroflagellosus | Moderate to significant antibacterial activity. | nih.gov |
| Azetidin-2-one derivatives | Aspergillus niger, Colletotrichum capsici | Moderate to significant antifungal activity. | nih.gov |
| Substituted Phenyl Azetidine-2-One derivatives | Staphylococcus aureus | Good antibacterial activity. | medwinpublishers.com |
| N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) 2-methyl-1H-indole-3-carboxamide derivatives | Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa | Antibacterial activity compared to amoxicillin. | medwinpublishers.com |
| Azetidinone derivatives | S. aureus, A. niger, P. aeruginosa, C. albicans | Antimicrobial activity. | globalresearchonline.net |
| Pyrazinamide condensed azetidinones | Mycobacterium tuberculosis H37Rv | Antitubercular activity. | researchgate.net |
| 2-azetidinone derivatives | Anaerobic bacteria | Potent in vitro antibacterial activity. | globalresearchonline.net |
| Azetidin-2-one derivatives of phenothiazine | Various bacteria and fungi | Antibacterial and antifungal activity. | acgpubs.org |
| Azetidine-2-one derivatives | Staphylococcus aureus, Echerichia coli, C. Albicans, M. tuberculosis | Antibacterial, antifungal, and antitubercular activity. | researchgate.net |
Beyond their antibacterial and antifungal properties, azetidine derivatives have been investigated for their potential against other challenging pathogens.
Antiviral Activity: The antiviral potential of azetidine-containing compounds has been explored. For example, arylidenehydrazide derivatives bearing an imidazo[2,1-b]thiazole (B1210989) moiety have been evaluated for their antiviral activity against a panel of DNA and RNA viruses. turkjps.org One derivative, in particular, showed potent activity against feline coronavirus in CRFK cell cultures. turkjps.org Another study highlighted that certain benzimidazole (B57391) derivatives, which can be incorporated into azetidinone structures, possess antiviral properties. researchgate.net
Antitubercular Activity: Tuberculosis remains a major global health threat, and new anti-tubercular agents are urgently needed. Azetidine derivatives have shown significant promise in this area. researchgate.netnih.gov A series of azetidine derivatives, termed BGAz, demonstrated potent bactericidal activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis (MDR-TB) with low minimum inhibitory concentrations (MICs). nih.gov These compounds appear to act by inhibiting mycolic acid biosynthesis, a crucial component of the mycobacterial cell envelope. nih.gov Other studies have also reported on azetidin-2-one analogues with good to moderate anti-tubercular activity against the M. tuberculosis H37Rv strain, with some compounds exhibiting MIC values as low as 0.78 μg/mL. medwinpublishers.com The introduction of a chloro substitution has been shown to enhance antimycobacterial activity. medwinpublishers.com Spirocyclic azetidines equipped with a nitrofuran "warhead" have also demonstrated excellent activity against M. tuberculosis. mdpi.comsemanticscholar.org
The table below presents findings from antitubercular and antiviral screenings of azetidine-related compounds.
| Compound Type | Target | Activity | Reference |
| Azetidine derivatives (BGAz) | Mycobacterium tuberculosis (drug-sensitive and MDR-TB) | Potent bactericidal activity, MIC99 values <10 μM. | nih.gov |
| Azetidin-2-one analogues | Mycobacterium tuberculosis H37Rv | Good to moderate anti-tubercular activity, MICs as low as 0.78 μg/mL. | medwinpublishers.com |
| Spirocyclic azetidines | Mycobacterium tuberculosis H37Rv | Excellent anti-tubercular activity. | mdpi.comsemanticscholar.org |
| Arylidenehydrazide derivatives with imidazo[2,1-b]thiazole | Feline coronavirus, Herpes simplex virus-1, Vaccinia virus | Antiviral activity. | turkjps.org |
| Phenothiazine-based azetidine derivatives | Mycobacterium tuberculosis | Antitubercular activity. | acgpubs.org |
| Pyrazinamide condensed azetidinones | Mycobacterium tuberculosis H37Rv | Antitubercular activity. | researchgate.net |
The therapeutic potential of this compound derivatives extends beyond antimicrobial applications, with preclinical studies indicating possible roles in treating inflammation and central nervous system disorders.
Anti-inflammatory Activity: Several studies have investigated the anti-inflammatory properties of azetidinone derivatives. nih.govresearchgate.net In one study, 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones were synthesized and evaluated in a carrageenan-induced rat paw edema model, a standard in vivo test for acute inflammation. nih.gov The results showed that these compounds possess anti-inflammatory activity, with some being more potent than their Schiff base precursors. nih.gov The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. nih.gov
Antidepressant and Anticonvulsant Activity: The potential of azetidine-related structures in the central nervous system has also been explored. A series of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant and antidepressant activities. nih.govscienceopen.com Several of these compounds showed protection against pentylenetetrazole (PTZ)-induced seizures, indicating anticonvulsant potential. nih.govscienceopen.com Furthermore, some of the synthesized compounds exhibited potent antidepressant-like activity in the forced swimming test, a common preclinical model for depression. nih.govscienceopen.com The antidepressant activity of the most promising compound was found to be independent of a general stimulant effect on the central nervous system. nih.gov
The following table highlights the diverse preclinical activities of azetidine derivatives.
| Compound Type | Activity | Preclinical Model | Reference |
| 1-Benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones | Anti-inflammatory | Carrageenan-induced rat paw edema | nih.gov |
| 2-Azetidinone bearing 1,3,4-thiadiazole (B1197879) derivatives | Anti-inflammatory | Carrageenan-induced paw edema | researchgate.net |
| 2-(5-Methyl-2,3-dioxoindolin-1-yl)acetamide derivatives | Anticonvulsant | Pentylenetetrazole (PTZ)-evoked convulsions | nih.govscienceopen.com |
| 2-(5-Methyl-2,3-dioxoindolin-1-yl)acetamide derivatives | Antidepressant | Forced swimming test (FST) | nih.govscienceopen.com |
| 5-Alkoxytetrazolo[1,5-c]thieno[2,3-e]pyrimidine derivatives | Antidepressant | Forced swimming test (FST) | nih.gov |
Future Research Directions and Potential Applications of 2 Azetidin 1 Yl Methyl Azetidine in Chemical Biology
Rational Design and Synthesis of Next-Generation Analogues and Derivatives of the Chemical Compound
The rational design of analogues of 2-[(Azetidin-1-yl)methyl]azetidine would likely commence with an exploration of substitutions on both azetidine (B1206935) rings. Introducing functional groups at various positions could modulate the compound's steric and electronic properties, influencing its binding affinity and selectivity for biological targets. For instance, substitution at the 3-position of either azetidine ring is a common strategy in the development of bioactive azetidines. nih.gov
The synthesis of these next-generation analogues would leverage established methodologies in azetidine chemistry. The core structure of this compound could theoretically be assembled through the nucleophilic substitution of a halo-methylazetidine with a second azetidine molecule. A plausible synthetic route is outlined below:
Table 1: Proposed Synthetic Route for this compound
| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |
| 1 | N-Boc-azetidin-2-ylmethanol | p-Toluenesulfonyl chloride | Triethylamine, Dichloromethane, 0°C to rt | N-Boc-2-(tosyloxymethyl)azetidine |
| 2 | N-Boc-2-(tosyloxymethyl)azetidine | Azetidine | K2CO3, Acetonitrile, Reflux | N-Boc-2-[(Azetidin-1-yl)methyl]azetidine |
| 3 | N-Boc-2-[(Azetidin-1-yl)methyl]azetidine | Trifluoroacetic acid | Dichloromethane, 0°C to rt | This compound |
This table presents a hypothetical synthetic pathway. The reagents and conditions are based on established methods for similar transformations in azetidine chemistry.
Further diversification could be achieved by employing substituted azetidine building blocks in this synthetic sequence. For example, using a 3-hydroxyazetidine in the second step would yield a hydroxylated analogue, providing a handle for further functionalization or for forming key hydrogen bond interactions with a target protein.
Development of Novel Methodologies for Accessing Structurally Diverse Polycyclic Azetidine Systems
The development of novel synthetic methods is crucial for expanding the accessible chemical space of polycyclic azetidines. While the synthesis of simple azetidines has advanced significantly, the construction of more complex, fused, and bridged systems remains a challenge. acs.org Recent progress in visible-light-mediated [2+2] photocycloadditions offers a promising avenue for the synthesis of highly functionalized azetidines from readily available precursors. chemrxiv.orgspringernature.com
Applying such modern synthetic strategies to precursors containing the this compound scaffold could lead to a variety of structurally diverse polycyclic systems. For instance, an intramolecular aza-Paternò-Büchi reaction on a suitably functionalized derivative could yield a novel bicyclic azetidine. rsc.org
Table 2: Potential Polycyclic Systems from this compound Derivatives
| Precursor Derivative | Proposed Reaction Type | Potential Polycyclic System |
| 2-[(3-alkenyl-azetidin-1-yl)methyl]azetidine | Intramolecular [2+2] Cycloaddition | Fused tricyclic system |
| 2-[(Azetidin-1-yl)methyl]-3-oxo-azetidine | Intramolecular Aldol Condensation | Bridged bicyclic system |
| N-allyl-2-[(azetidin-1-yl)methyl]azetidine | Ring-Closing Metathesis | Fused azetidine-pyrrolidine system |
This table outlines hypothetical transformations to generate polycyclic systems. The feasibility of these reactions would require experimental validation.
Application of Advanced Computational Techniques for Deeper Mechanistic Understanding and Predictive Design
Advanced computational techniques are indispensable tools for understanding the conformational preferences, electronic properties, and potential biological interactions of novel compounds. For this compound and its derivatives, molecular dynamics (MD) simulations could provide insights into the flexibility of the methylene (B1212753) linker and the relative orientations of the two azetidine rings. This information is critical for understanding how the molecule might adapt its conformation to fit into a binding pocket.
Density functional theory (DFT) calculations could be employed to determine the molecule's electronic properties, such as its electrostatic potential surface and frontier molecular orbitals. These calculations can help predict regions of the molecule that are likely to engage in electrostatic or covalent interactions with a biological target. Furthermore, quantitative structure-activity relationship (QSAR) models could be developed as more analogues are synthesized and their biological activities are determined, enabling the predictive design of more potent and selective compounds.
Table 3: Computational Approaches for Investigating this compound
| Computational Method | Research Question | Predicted Outcome |
| Molecular Dynamics (MD) | Conformational flexibility and preferred solution-phase structure. | Identification of low-energy conformers and the range of motion between the two azetidine rings. |
| Density Functional Theory (DFT) | Electronic properties and reactivity. | Maps of electrostatic potential, and energies of frontier orbitals to guide derivatization. |
| Molecular Docking | Potential binding modes in various protein targets. | Putative binding poses and prediction of key intermolecular interactions. |
| QSAR (Quantitative Structure-Activity Relationship) | Correlation of structural features with biological activity. | Predictive models to guide the design of next-generation analogues. |
This table provides examples of how computational chemistry could be applied to study the target compound.
Exploration of this compound as a Chemical Probe for Novel Biological Pathway Interrogations
A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or in vivo context. The unique three-dimensional shape of this compound makes it an attractive candidate for development as a chemical probe. Its bis-azetidine structure could allow it to span a binding site and interact with multiple residues, potentially leading to high affinity and selectivity.
The exploration of this compound as a chemical probe would begin with high-throughput screening against a panel of biological targets. Once a "hit" is identified, a process of medicinal chemistry would be initiated to optimize its potency and selectivity. An important aspect of developing a chemical probe is the synthesis of a "tagged" version, for example, with a biotin (B1667282) or a fluorescent dye, to enable downstream applications such as target identification and visualization.
Given the prevalence of azetidine-containing compounds as inhibitors of enzymes and protein-protein interactions, it is plausible that this compound could serve as a starting point for probes targeting a variety of protein classes. The development of such a probe would provide a valuable tool for dissecting complex biological pathways and identifying novel therapeutic targets. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
